Diethyl [(dibenzylamino)methyl]phosphonate
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Overview
Description
Diethyl [(dibenzylamino)methyl]phosphonate is an organophosphorus compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(dibenzylamino)methyl]phosphonate typically involves the reaction of dibenzylamine with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include palladium and copper complexes, which facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored using advanced analytical techniques to ensure consistent quality and yield. Post-reaction, the product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(dibenzylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, which have significant applications in various fields .
Scientific Research Applications
Diethyl [(dibenzylamino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone diseases and cancer.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl [(dibenzylamino)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group mimics the structure of phosphate esters, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-methylbenzylphosphonate
- Dimethyl methylphosphonate
- Diethyl phosphonate
Uniqueness
Diethyl [(dibenzylamino)methyl]phosphonate is unique due to its dibenzylamino group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature enhances its potential as an enzyme inhibitor and its versatility in various chemical reactions .
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of ongoing research and development, promising new advancements in various fields.
Properties
Molecular Formula |
C19H26NO3P |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-benzyl-N-(diethoxyphosphorylmethyl)-1-phenylmethanamine |
InChI |
InChI=1S/C19H26NO3P/c1-3-22-24(21,23-4-2)17-20(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3 |
InChI Key |
LIDVLIQVQLHPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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